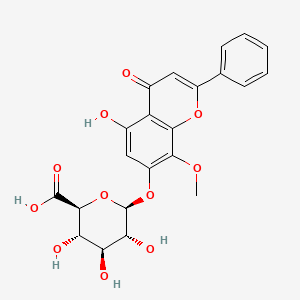

Oroxindin

描述

Historical Context and Traditional Uses of Scutellaria baicalensis Georgi (Huang-Qin) as a Source of Wogonoside

Scutellaria baicalensis Georgi is a perennial herb native to East Asia, including China and Korea, and parts of Russia. mdpi.comnih.gov Its dried root, known as Huang-Qin, has been a staple in Traditional Chinese Medicine (TCM) for thousands of years and is listed in the Chinese Pharmacopoeia. nih.gov The name "Huang" (黄) signifies yellow, referring to the color of the root. nih.gov

Traditional Medicine Applications and Ethnobotanical Significance

In TCM, Huang-Qin has been traditionally employed to address a wide array of conditions, primarily associated with "clearing heat and drying dampness." darwin-nutrition.fr Historical texts like the Shennong Bencaojing (The Classic of Herbal Medicine), dating back to 200-250 AD, recorded its use for lung and liver ailments. nih.gov The Bencao Gangmu (Compendium of Materia Medica), published in 1593, further documented its application for conditions such as diarrhea, dysentery, hypertension, hemorrhaging, insomnia, inflammation, and respiratory infections. nih.gov It has also been used for jaundice, hepatitis, and gastrointestinal tract infections for over 2000 years in China. darwin-nutrition.fr The ethnobotanical significance of Scutellaria baicalensis lies in its long history of use as a fundamental herb in Eastern medicine systems, often as a sole treatment or as a component in multi-herb formulations like Xiaochai Hutang (Chinese) or Sho-saiko-to (Japanese). nih.gov

The Significance of Flavonoids in Natural Product Research and Wogonoside's Place

Flavonoids represent a large and diverse class of natural compounds found abundantly in plants, including fruits, vegetables, grains, bark, roots, stems, and flowers. nih.govresearchgate.net They are plant secondary metabolites characterized by a polyphenolic structure. nih.govcambridge.org Flavonoids play various roles in plants, including acting as pigments that attract pollinators and contributing to plant growth and defense mechanisms against pathogens and environmental stresses like drought and frost. nih.govmdpi.complos.org

In natural product research, flavonoids are highly significant due to their wide spectrum of reported biological activities. nih.govcambridge.orgmedicalnewstoday.com These activities include antioxidant, anti-inflammatory, anti-mutagenic, anti-carcinogenic, antiviral, and antimicrobial properties. nih.govresearchgate.netcambridge.orgmedicalnewstoday.commdpi.com They are considered indispensable components in various nutraceutical, pharmaceutical, medicinal, and cosmetic applications. nih.govcambridge.org Research on flavonoids has been spurred by observations linking their dietary intake to potential health benefits, such as reduced cardiovascular mortality. nih.govcambridge.org

Wogonoside holds a notable place within flavonoid research as one of the primary bioactive flavonoids found in Scutellaria baicalensis. mdpi.commdpi.com Along with baicalin (B1667713), baicalein (B1667712), and wogonin (B1683318), wogonoside is a major component contributing to the pharmacological properties attributed to this traditional medicinal plant. mdpi.commdpi.comnih.gov Its presence and biological activities make it a key subject in studies exploring the therapeutic potential of Scutellaria baicalensis extracts.

Wogonoside as a Flavonoid Glycoside: Distinctions from Aglycones (e.g., Wogonin) in Research

Wogonoside is classified as a flavonoid glycoside, specifically a glucuronide of wogonin. wikipedia.orgspandidos-publications.com This means it consists of the aglycone wogonin attached to a glucuronic acid sugar molecule via a glycosidic linkage. mdpi.comwikipedia.org This structural difference is crucial in research because flavonoid glycosides and their corresponding aglycones often exhibit different activities and pharmacokinetic profiles. mdpi.comrsc.org

Generally, flavonoid glycosides like wogonoside are more hydrophilic than their aglycone counterparts such as wogonin. mdpi.com This increased hydrophilicity can influence their absorption, metabolism, and distribution in the body. mdpi.comrsc.org While aglycones are often considered to have high bioactivity, their stability can be poor. mdpi.com Glycosylation, as seen in wogonoside, can improve stability, although it may sometimes decrease initial bioactivity compared to the aglycone. mdpi.com

Here is a table summarizing some research findings related to wogonoside:

| Research Area | Key Findings Related to Wogonoside | Source(s) |

| Anti-inflammatory | Inhibits inflammatory cytokine production by suppressing the JNK/c-Jun signaling pathway in macrophages. amegroups.org May inhibit the activation of the TLR4/NF-κB signaling pathway in atherosclerosis. nih.gov | amegroups.orgnih.gov |

| Anticancer | Exerts antiproliferative effects in AML cell lines and primary patient-derived AML cells, inducing G1 phase arrest and promoting differentiation. ashpublications.org Shows anti-human colon cancer activities and potential HMG-CoA reductase inhibition properties. archivesofmedicalscience.com Promotes apoptosis and ER stress in human gastric cancer cells by regulating the IRE1α pathway. spandidos-publications.com Attenuates cutaneous squamous cell carcinoma by reducing EMT/invasion and cancer stem-like cell properties, potentially via PI3K/Akt and Wnt/β-catenin pathways. nih.gov | spandidos-publications.comashpublications.orgarchivesofmedicalscience.comnih.gov |

| Anti-angiogenesis | May inhibit LPS-induced angiogenesis. sigmaaldrich.com | sigmaaldrich.com |

| Atherosclerosis | May be an effective drug monomer for atherosclerosis, related to inhibiting the activation of the TLR4/NF-κB signaling pathway. nih.gov | nih.gov |

| Distinction from Wogonin | More hydrophilic than wogonin. mdpi.com Can be converted to wogonin by enzymes and gut microbiota. mdpi.comrsc.orgtandfonline.comnih.gov Different processing methods of the source plant affect the ratio of wogonoside to wogonin. tandfonline.com | mdpi.comrsc.orgtandfonline.comnih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O11/c1-30-18-13(32-22-17(27)15(25)16(26)20(33-22)21(28)29)8-11(24)14-10(23)7-12(31-19(14)18)9-5-3-2-4-6-9/h2-8,15-17,20,22,24-27H,1H3,(H,28,29)/t15-,16-,17+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOHXHDWGCMVCO-NTKSAMNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199062 | |

| Record name | Oroxindin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51059-44-0 | |

| Record name | Wogonoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51059-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oroxindin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051059440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oroxindin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51059-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OROXINDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETX4944Z3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Mechanistic Investigations of Wogonoside S Biological Activities

Cellular and Molecular Targets of Wogonoside

Investigations into Wogonoside's mechanism of action have identified several cellular and molecular targets, highlighting its multi-faceted interactions within biological systems. These targets include various receptors, enzymes, and components involved in gene expression regulation.

Receptor Interactions and Binding Affinities

Studies utilizing molecular docking and cellular thermal shift assays have provided insights into the potential interactions of Wogonoside with specific protein targets. For instance, molecular docking simulations have suggested that Wogonoside's aglycone form, Wogonin (B1683318), can interact with caspase-3 and caspase-9, enzymes crucial for apoptosis. Wogonin is predicted to form hydrogen bonds and pi-pi interactions within the active sites of these caspases, suggesting direct binding and potential modulation of their activity. nih.gov Specifically, Wogonin is predicted to form hydrogen bonds with residues Phe250 and Ser251 and exhibit π-π interactions with Phe256 in caspase-3. nih.gov In caspase-9, hydrogen bonds with Asp228 through its hydroxyl groups are predicted. nih.gov Molecular docking also indicated a considerable binding affinity of Wogonoside to HMG-CoA reductase, an enzyme involved in cholesterol synthesis, with a docking score of -7.582 kcal/mol. archivesofmedicalscience.com This suggests potential inhibitory activity against this enzyme. archivesofmedicalscience.com Furthermore, Wogonoside has been shown to reduce BODIPY-cyclopamine binding to human Smoothened (SMO), a key protein in the Hedgehog signaling pathway, in a dose-dependent manner, indicating a direct interaction by binding with the cyclopamine (B1684311) pocket. nih.gov However, a cellular thermal shift assay indicated that Wogonoside may not directly interact with Gli in MDA-MB-231 cells. nih.gov

Enzyme Modulation and Inhibition Kinetics

Wogonoside has demonstrated the ability to modulate the activity of various enzymes, contributing to its observed biological effects.

Cyclooxygenase-2 (COX-2) Inhibition

Research indicates that Wogonoside can influence the activity and expression of Cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. While some studies focus on Wogonin, the aglycone, which directly inhibits COX-2 activity with an IC50 of 46 μM, Wogonoside itself has also been shown to affect COX-2 expression. abcam.comnih.gov Studies in LPS-induced RAW264.7 cells have shown that Wogonoside can inhibit the production of inflammatory mediators, including PGE2, which is produced by COX-2. medchemexpress.com This suggests that Wogonoside may modulate COX-2 activity or expression in these cells.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Wogonoside has also been reported to impact the expression and activity of inducible Nitric Oxide Synthase (iNOS), another enzyme involved in the inflammatory response. Wogonoside has been shown to decrease the activity of iNOS in the colon in a mouse model of colitis. caymanchem.com Furthermore, studies in LPS-induced RAW264.7 cells have indicated that Wogonoside can inhibit the production of nitric oxide (NO), a product of iNOS activity. medchemexpress.com This inhibitory effect on NO production suggests a modulation of iNOS by Wogonoside.

Data Table: Enzyme Inhibition by Wogonin (Aglycone of Wogonoside)

| Enzyme | IC50 (µM) |

| COX-2 | 46 |

| iNOS (NO production) | 31 |

| COX-2 (PGE2 formation after induction) | 0.8 |

| COX-2 (direct activity) | 46 |

| iNOS (direct activity) | No inhibition |

Note: Data primarily reflects studies on Wogonin, the aglycone form, which contributes to Wogonoside's activity. abcam.comnih.gov

Gene Expression Regulation and Transcriptional Control

Wogonoside has been observed to influence gene expression at the transcriptional level, affecting the production of various proteins involved in cellular processes. Studies have shown that Wogonoside can increase the mRNA levels of PLSCR1 through transcriptional control, an effect that can be blocked by the transcription inhibitor actinomycin (B1170597) D. ashpublications.org This transcriptional upregulation of PLSCR1 may play a significant role in Wogonoside-induced cell cycle arrest and differentiation in leukemia cells. ashpublications.org Nuclear-localized PLSCR1, induced by Wogonoside, has been shown to bind to the promoter of IP3R1, enhancing its transcription and subsequently increasing IP3R1 protein expression. ashpublications.org Wogonoside has also been reported to downregulate the expression of c-Myc in leukemia cells. ashpublications.org In the context of inflammation, Wogonoside treatment decreased the secretion and expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in a colitis-associated colorectal carcinogenesis model. oncotarget.comoncotarget.com This reduction in cytokine levels is associated with the inhibition of NF-κB activation, a key transcription factor regulating inflammatory gene expression. oncotarget.comoncotarget.com

Elucidation of Wogonoside-Mediated Signaling Pathways

Research has identified several key signaling pathways that are modulated by Wogonoside, contributing to its biological effects, particularly in the context of cancer and inflammation.

One prominent pathway affected by Wogonoside is the PI3K/Akt signaling pathway. Studies in various cancer cell lines, including colon cancer and bladder cancer, have shown that Wogonoside can suppress the phosphorylation of PI3K and Akt, indicating inhibition of this pathway. oncotarget.comajol.infospandidos-publications.comnih.govnih.govnih.govresearchgate.net Inhibition of the PI3K/Akt pathway is linked to reduced cell proliferation and increased apoptosis. ajol.infospandidos-publications.comnih.govnih.govresearchgate.net In colon cancer cells, Wogonoside's inhibition of the PI3K/Akt pathway has been shown to suppress NF-κB activation. oncotarget.comoncotarget.com The PI3K/Akt/mTOR/p70S6K pathway is also implicated in Wogonoside-induced autophagy and apoptosis in glioblastoma cells. spandidos-publications.com Wogonoside treatment increased p38 MAPK phosphorylation while inhibiting the phosphorylation of Akt, mTOR, and p70S6K. spandidos-publications.com

The NF-κB signaling pathway is another critical target of Wogonoside. Wogonoside has been shown to inhibit NF-κB activation in various models, including inflammation-related colorectal carcinogenesis and asthma. oncotarget.comoncotarget.comfrontiersin.orgacs.orgfrontiersin.orgdntb.gov.uaoncotarget.comdntb.gov.uaresearchgate.net This inhibition involves decreasing the phosphorylation of IKKα and IκBα, which prevents the nuclear translocation of NF-κB. oncotarget.com By suppressing NF-κB activation, Wogonoside reduces the expression of pro-inflammatory cytokines. oncotarget.comoncotarget.comacs.orgdntb.gov.uaresearchgate.net

The MAPK signaling pathway, particularly ERK1/2 and p38 MAPK, is also influenced by Wogonoside. Wogonoside has been shown to down-regulate ERK1/2 phosphorylation in bladder cancer cells. ajol.info In contrast, Wogonoside treatment increased the phosphorylation of p38 MAPK in human glioblastoma cells, which was associated with the induction of autophagy and apoptosis. spandidos-publications.com Wogonoside has also been reported to inhibit the ERK1/2 pathway in papain-induced rat osteoarthritis models. frontiersin.org

The Wnt/β-catenin pathway has also been identified as a target of Wogonoside, particularly in cancer. Wogonoside has been shown to suppress the Wnt/β-catenin signaling pathway in prostate cancer cells, leading to decreased levels of proteins like DVL2, phosphorylated GSK-3β, β-catenin, and Cyclin D1. tandfonline.comkarger.com Inhibition of this pathway is associated with reduced cell viability, invasion, and migration, as well as induction of apoptosis and cell cycle arrest. tandfonline.comkarger.com

Other signaling molecules and processes affected by Wogonoside include GSK-3β phosphorylation ajol.infokarger.com, caspase-3 and caspase-9 expression and activation nih.govajol.infospandidos-publications.comnih.gov, Bax/Bcl-2 ratio modulation ajol.infonih.gov, and the induction of autophagy markers like LC3-II and Beclin-1. medchemexpress.comnih.govnih.gov

Data Table: Wogonoside-Mediated Signaling Pathway Modulation

| Signaling Pathway | Effect of Wogonoside | Observed Outcomes |

| PI3K/Akt | Inhibition (decreased phosphorylation) | Reduced proliferation, increased apoptosis, suppressed NF-κB activation |

| NF-κB | Inhibition (decreased activation, reduced nuclear translocation) | Reduced pro-inflammatory cytokine expression |

| MAPK (ERK1/2) | Inhibition (decreased phosphorylation) | Reduced proliferation, other context-dependent effects |

| MAPK (p38) | Activation (increased phosphorylation) | Induction of autophagy and apoptosis (glioblastoma) |

| Wnt/β-catenin | Inhibition | Reduced viability, invasion, migration; increased apoptosis; cell cycle arrest |

| mTOR/p70S6K | Inhibition (decreased phosphorylation) | Induction of autophagy and apoptosis (glioblastoma, colon cancer) |

| GSK-3β | Down-regulation of phosphorylation | Reduced proliferation, increased apoptosis |

| Caspase-3, Caspase-9 | Increased expression/activation | Induction of apoptosis |

| Bax/Bcl-2 | Increased Bax/Bcl-2 ratio | Promotion of apoptosis |

| Autophagy (LC3, Beclin-1) | Increased expression | Induction of autophagy |

PI3K/Akt Signaling Pathway Modulation

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, differentiation, apoptosis, and metabolism. creative-diagnostics.comresearchgate.net Abnormal activation of this pathway is frequently observed in various cancers. nih.gov Research indicates that wogonoside can significantly influence the activity of the PI3K/Akt pathway.

Studies have shown that wogonoside can suppress the expression of PI3K and phosphorylated Akt (p-Akt) proteins in a dose-dependent manner in certain cancer cell lines. spandidos-publications.comnih.gov For instance, in human colon cancer cells, treatment with wogonoside led to a significant suppression of PI3K and p-Akt expression. spandidos-publications.comnih.gov Similarly, in liver cancer cells, wogonoside diminished the expression of Akt and significantly decreased the relative protein expression of phospho-PI3K/PI3K and phospho-AKT/AKT. researchgate.netnih.gov Molecular docking studies further support a potential interaction, suggesting that wogonoside has good binding energy with core targets in the PI3K/Akt signaling pathway. nih.gov

The modulation of this pathway by wogonoside is implicated in its ability to inhibit cell proliferation and induce apoptosis. nih.govspandidos-publications.comnih.gov For example, wogonoside's pro-apoptotic and antiproliferative effects on liver cancer cells may be mediated through PI3K/Akt signaling. nih.gov Furthermore, wogonoside's effect on the PI3K/Akt pathway has been linked to the induction of autophagy in some cell types. spandidos-publications.com

| Cell Line | Wogonoside Effect on PI3K/Akt Pathway | Observed Outcome | Source |

|---|---|---|---|

| Human glioblastoma | Inhibition of p-AKT, p-mTOR, p-p70S6K | Autophagy and apoptosis induction | spandidos-publications.com |

| Human colon cancer | Suppression of PI3K and p-AKT expression | Inhibited cell growth, apoptosis, autophagy | spandidos-publications.comnih.gov |

| Liver cancer (HepG2) | Decreased phospho-PI3K/PI3K and phospho-AKT/AKT expression | Alleviated proliferation, promoted apoptosis | researchgate.netnih.gov |

| Bladder cancer (5637) | Down-regulation of p-AKT | Anti-proliferative effect, apoptosis | ajol.infoajol.info |

| Cutaneous Squamous Cell Carcinoma (SCL-1) | Inhibited PI3K/AKT activity | Attenuated proliferation, EMT, invasion | scienceopen.com |

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway plays a crucial role in inflammatory responses and the regulation of genes involved in cell proliferation and survival. frontiersin.org Activation of NF-κB is often associated with various diseases, including cancer and inflammatory disorders. frontiersin.org

Wogonoside has been shown to inhibit NF-κB activation through various mechanisms. In some studies, wogonoside inhibited NF-κB activation via the PI3K/Akt pathway. oncotarget.com The PI3K/Akt pathway can indirectly activate NF-κB through the phosphorylation of I-κB kinase (IKK). oncotarget.com By inhibiting PI3K/Akt, wogonoside can thus prevent this indirect activation of NF-κB. oncotarget.com

Wogonoside has been reported to decrease the secretion and expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are regulated by NF-κB. oncotarget.com In the context of colitis-associated colorectal carcinogenesis, wogonoside dramatically decreased the nuclear expression of NF-κB in adenomas and surrounding tissues. oncotarget.com Network pharmacology studies also suggest that wogonoside's therapeutic effects in atherosclerosis are closely related to the inhibition of the TLR4/NF-κB signaling pathway. researchgate.net

However, some studies have presented conflicting results regarding wogonoside's direct effect on NF-κB p65 phosphorylation in certain cell types, suggesting that its impact on NF-κB might be context-dependent or involve indirect mechanisms. amegroups.org

| Context | Wogonoside Effect on NF-κB Pathway | Proposed Mechanism | Source |

|---|---|---|---|

| Colitis-associated colorectal carcinogenesis | Inhibited NF-κB activation | Via PI3K/Akt pathway | oncotarget.com |

| Atherosclerosis | Inhibition of TLR4/NF-κB activation | Closely related to therapeutic effect | researchgate.net |

| LPS-stimulated macrophages | Did not affect p65 phosphorylation | Possible context-dependent effect | amegroups.org |

MAPK (Mitogen-Activated Protein Kinase) Pathway Regulation

MAPK signaling pathways, including ERK, JNK, and p38 MAPK, are involved in numerous cellular processes, such as cell differentiation, growth, and death. spandidos-publications.com These pathways are activated in response to various stimuli, including growth factors, cytokines, and stress. oncotarget.com

Wogonoside has been shown to modulate MAPK pathways, contributing to its biological activities. KEGG enrichment analysis indicates that the therapeutic effects of wogonoside in primary liver cancer are related to the MAPK signaling pathway. researchgate.netnih.gov Wogonoside has also been reported to induce autophagy by regulating the MAPK-mTOR pathway in breast cancer cells. nih.gov

| Biological Context | Wogonoside Effect on MAPK Pathway | Associated Outcome | Source |

|---|---|---|---|

| Liver cancer | Related to therapeutic effects | Alleviated proliferation, apoptosis | researchgate.netnih.gov |

| Breast cancer (MDA-MB-231) | Regulates MAPK-mTOR pathway | Autophagy induction | nih.gov |

| Hypertension-induced renal injury | Modulation of MAPK signaling pathway | Attenuates renal injury | researchgate.netnih.gov |

ERK (Extracellular Signal-Regulated Kinase) Modulation

The ERK pathway is a key component of the MAPK cascade, often associated with cell proliferation and survival. ajol.info

Wogonoside has been observed to influence ERK activity. In bladder cancer cells, wogonoside dose-dependently down-regulated the protein expression of phosphorylated ERK1/2 (p-ERK1/2). ajol.infoajol.info This down-regulation of p-ERK1/2 is suggested to be one of the potential mechanisms underlying wogonoside's anti-proliferative effects and induction of apoptosis in these cells. ajol.infoajol.info Wogonoside also suppressed the activation of mTOR and p70S6K by regulating the expression of ERK1/2 in breast cancer cells. nih.gov

| Cell Line | Wogonoside Effect on ERK Pathway | Associated Outcome | Source |

|---|---|---|---|

| Bladder cancer (5637) | Down-regulation of p-ERK1/2 | Anti-proliferative effect, apoptosis | ajol.infoajol.info |

| Breast cancer (MDA-MB-231) | Regulates ERK1/2 expression | Suppression of mTOR/p70S6K activation | nih.gov |

| Hypertension-induced renal injury | Inhibited phosphorylation of ERK | Attenuates renal injury | nih.gov |

p38 MAPK Pathway Involvement

The p38 MAPK pathway is another branch of the MAPK cascade, frequently activated by stress signals and involved in processes like inflammation and apoptosis. oncotarget.com

Studies have demonstrated that wogonoside can activate the p38 MAPK signaling pathway. spandidos-publications.com In human glioblastoma cells, wogonoside treatment significantly increased the phosphorylation of p38 in a time-dependent manner. spandidos-publications.com This activation of p38 MAPK by wogonoside is implicated in the induction of autophagy and apoptosis in these cells. spandidos-publications.com Inhibition of p38 kinase activity was shown to reduce the autophagy and apoptosis induced by wogonoside. spandidos-publications.com Wogonoside also inhibited the phosphorylation of p38 MAPK in the kidney tissues of hypertensive rats and in angiotensin II-stimulated renal cells. nih.gov

| Cell/Tissue Context | Wogonoside Effect on p38 MAPK Pathway | Associated Outcome | Source |

|---|---|---|---|

| Human glioblastoma | Increased phosphorylation of p38 | Autophagy and apoptosis induction | spandidos-publications.com |

| Hypertension-induced renal injury (rat kidney, renal cells) | Inhibited phosphorylation of p38 MAPK | Attenuates renal injury | nih.gov |

Wnt/β-catenin Signaling Pathway Interactions

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and is frequently dysregulated in cancer, influencing cell proliferation, adhesion, and survival. mdpi.commdpi.comnih.gov

Research suggests that wogonoside can interact with the Wnt/β-catenin signaling pathway. Studies have indicated that wogonoside may inhibit the Wnt/β-catenin pathway. scienceopen.com In cutaneous squamous cell carcinoma, wogonoside inhibited tumor formation in vivo, and the main mechanism may involve the inhibition of the Wnt/β-catenin signaling pathway. scienceopen.com Western blot assays in this study showed that the phosphorylation of β-catenin was significantly reduced after wogonoside treatment, suggesting inhibition of the pathway. scienceopen.com

| Cell/Tissue Context | Wogonoside Effect on Wnt/β-catenin Pathway | Associated Outcome | Source |

|---|---|---|---|

| Cutaneous Squamous Cell Carcinoma (SCL-1 cells, xenografts) | Inhibition of Wnt/β-catenin activity | Attenuated proliferation, EMT, invasion, inhibited tumor formation | scienceopen.com |

STAT3 (Signal Transducers and Activators of Transcription 3) Pathway in Wogonoside Action

The STAT3 signaling pathway is involved in various cellular processes, including cell growth, survival, and immune responses, and its aberrant activation is linked to numerous diseases, particularly cancer. nih.gov

Wogonoside has been shown to modulate the STAT3 pathway. In acute myeloid leukemia (AML) cells and stromal cells, wogonoside was found to block the JAK2-STAT3 pathway, which is involved in bone marrow angiogenesis. nih.gov This blockage is suggested to break a positive feedback loop between AML cells and stromal cells, contributing to wogonoside's effect on impeding AML progression. nih.gov

In T acute lymphoblastic leukemia (T-ALL) cells, wogonoside was found to exert growth-suppressive effects through the inactivation of STAT3 signaling. nih.govresearchgate.net Wogonoside treatment led to G1-phase cell cycle arrest and apoptosis in T-ALL cells, which was coupled with the inactivation of STAT3. nih.govresearchgate.net Overexpression of constitutively active STAT3 reversed wogonoside-mediated growth suppression and apoptosis, further supporting the involvement of the STAT3 pathway. nih.gov In vivo studies using xenograft models also demonstrated that wogonoside retarded tumor growth and suppressed STAT3 phosphorylation. nih.gov

| Cell/Tissue Context | Wogonoside Effect on STAT3 Pathway | Associated Outcome | Source |

|---|---|---|---|

| Acute Myeloid Leukemia (AML cells, stromal cells) | Blocks JAK2-STAT3 pathway | Impedes AML progression, inhibits bone marrow angiogenesis | nih.gov |

| T Acute Lymphoblastic Leukemia (MOLT-3, Jurkat cells, xenografts) | Inactivation of STAT3 signaling | Growth suppression, cell cycle arrest, apoptosis, retarded tumor growth | nih.govresearchgate.net |

Hippo Signaling Pathway Activation

The Hippo signaling pathway is a conserved regulatory cascade crucial for controlling organ size, tissue homeostasis, cell proliferation, and apoptosis. wikipedia.orgembopress.org Activation of the Hippo pathway typically involves a core kinase cascade where MST1/2 kinases phosphorylate and activate LATS1/2 kinases. nih.govmdpi.com Activated LATS1/2 then phosphorylate YAP and TAZ, leading to their cytoplasmic retention and degradation, thereby suppressing the expression of genes that promote cell proliferation and inhibit apoptosis. nih.govmdpi.com

Research indicates that wogonoside can influence the Hippo signaling pathway. In endometrial cancer cells, wogonoside treatment was found to upregulate the phosphorylation level of Mammalian Ste20-like kinase 1 (MST1), a key component of the Hippo pathway, leading to its activation. nih.gov This activation of the Hippo pathway by wogonoside contributes to the observed decrease in cell proliferation and metastasis in these cells. nih.gov The mechanism linking wogonoside to MST1 phosphorylation and subsequent Hippo pathway activation appears to be mediated, at least in part, through the induction of endoplasmic reticulum (ER) stress. nih.gov

Endoplasmic Reticulum (ER) Stress Induction and Associated Pathways

Endoplasmic reticulum stress occurs when there is an accumulation of unfolded or misfolded proteins in the ER lumen, disrupting ER homeostasis. researchgate.netfortunejournals.com Cells respond to ER stress by activating the unfolded protein response (UPR), a series of signaling pathways aimed at restoring protein homeostasis. researchgate.netfortunejournals.com However, prolonged or severe ER stress can trigger apoptotic pathways. researchgate.netfortunejournals.com

Wogonoside has been shown to induce ER stress in various cancer cell lines, including human gastric cancer cells and endometrial cancer cells. nih.govnih.govmdpi.comfrontiersin.org This induction of ER stress is considered a key mechanism underlying some of wogonoside's biological effects, such as the induction of apoptosis. nih.govmdpi.comfrontiersin.org Markers of ER stress, such as the protein and mRNA expression levels of CHOP, GRP78, and GRP94, have been observed to increase following wogonoside exposure in gastric cancer cells. nih.govfrontiersin.org

IRE1α-TRAF2-ASK1 Pathway

One of the major branches of the UPR is mediated by Inositol-Requiring Enzyme 1 alpha (IRE1α). researchgate.netfortunejournals.com Upon ER stress, IRE1α is activated and can interact with TNF receptor-associated Factor 2 (TRAF2), which in turn recruits Apoptosis Signal-regulating Kinase 1 (ASK1), forming the IRE1α-TRAF2-ASK1 complex. nih.govfrontiersin.orgnih.gov This complex can then activate downstream signaling pathways, such as the JNK pathway, ultimately leading to apoptosis. nih.govfrontiersin.orgnih.gov

Wogonoside has been demonstrated to induce apoptosis by initiating ER stress specifically through the IRE1α-TRAF2-ASK1 pathway. nih.govmdpi.comfrontiersin.orgnih.gov Studies in human gastric cancer cells have shown that wogonoside treatment enhances the physical interactions within the TRAF2-ASK1-IRE1α complex. nih.gov Furthermore, wogonoside treatment leads to the upregulation of protein expression levels of IRE1α, TRAF2, phosphorylated-ASK1, and phosphorylated-JNK, indicative of the activation of this proapoptotic signaling cascade. nih.govnih.gov Silencing of IRE1α using small interfering RNA has been shown to suppress the activity of the IRE1α-TRAF2-ASK1 complex and prevent wogonoside-induced apoptosis, confirming the critical role of this pathway in wogonoside's effects. nih.govmdpi.comnih.gov

Research findings illustrating the impact of wogonoside on the IRE1α-TRAF2-ASK1 pathway in gastric cancer cells are summarized in the table below:

| Protein/Complex | Effect of Wogonoside Treatment (50 µM, 48h) | Observation | Source |

| IRE1α protein expression | Increased | Upregulation observed in AGS and MKN-45 cells. | nih.govnih.gov |

| TRAF2 protein expression | Increased | Upregulation observed in AGS and MKN-45 cells. | nih.govnih.gov |

| p-ASK1 protein expression | Increased | Increased phosphorylation observed in AGS and MKN-45 cells. | nih.govnih.gov |

| p-JNK protein expression | Increased | Increased phosphorylation observed in AGS and MKN-45 cells. | nih.govnih.gov |

| IRE1α-TRAF2-ASK1 complex | Enhanced interaction | Increased physical interactions within the complex observed. | nih.govnih.gov |

| IRE1α silencing | Suppressed complex activity, prevented apoptosis | siRNA-mediated knockdown of IRE1α inhibited the pathway and cell death. | nih.govmdpi.comnih.gov |

Toll-like Receptor (TLR) Signaling Pathway Modulation

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating inflammatory responses. nih.govfrontiersin.orgthermofisher.com TLR signaling involves the recruitment of adaptor molecules, leading to the activation of transcription factors such as NF-κB and IRFs. nih.govfrontiersin.orgthermofisher.com

Wogonoside has been reported to modulate Toll-like receptor signaling pathways. Specifically, wogonoside has been shown to inhibit lipopolysaccharide (LPS)-induced angiogenesis by affecting Toll-like receptor 4 (TLR4) signal transduction. sigmaaldrich.com This suggests that wogonoside can interfere with TLR4-mediated inflammatory and angiogenic processes. sigmaaldrich.com The precise molecular details of wogonoside's interaction with TLR4 signaling and downstream events warrant further investigation, but the evidence indicates a modulatory effect on this key innate immune pathway. sigmaaldrich.com

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| Wogonoside | 3084961 frontiersin.org, 51059-44-0 (CAS) sigmaaldrich.com |

| Wogonin | 5281703 wikipedia.orgthegoodscentscompany.com |

| IRE1α (ERN1) | 73425700 (KIRA6, an IRE1α inhibitor) mdpi.comdntb.gov.ua, 118721244 (Kira8, an IRE1α inhibitor) cenmed.com |

| TRAF2 | 24856041 (AURKC, a protein that interacts with TRAF2) uniroma2.it, Q9UKE5 (UniProt ID for TRAF2 and NCK-interacting kinase - TNIK, which interacts with TRAF2) nih.govuni-freiburg.de |

| ASK1 (MAP3K5) | 142411827 (Compound 26, an ASK1 inhibitor) guidetopharmacology.org, 24944925 (Compound 10, an ASK1 inhibitor) guidetomalariapharmacology.org, 442534 (Paeoniflorin, interacts with ASK1) springermedizin.de, 3547 (Fasudil, related to ASK1 inhibitors) dntb.gov.uaresearchgate.net |

| CHOP (DDIT3) | Not found in search results with CID. |

| GRP78 (HSPA5) | Not found in search results with CID. |

| GRP94 (HSP90B1) | Not found in search results with CID. |

| MST1 (STK4) | Not found in search results with CID. |

| LATS1 | Not found in search results with CID. |

| YAP1 | Not found in search results with CID. |

| TAZ (WWTR1) | Not found in search results with CID. |

| JNK (MAPK8) | Not found in search results with CID. |

| LPS | Not found in search results with CID. |

| TLR4 | Not found in search results with CID. |

Wogonoside, a glycoside derived from the flavonoid wogonin, is a natural compound that has garnered scientific interest due to its diverse biological properties. Investigations into its mechanisms of action have revealed its involvement in modulating key cellular signaling pathways, including those related to cell growth, stress responses, and immunity.

Hippo Signaling Pathway Activation

The Hippo signaling pathway is a fundamental regulatory cascade that governs organ size by maintaining a balance between cell proliferation and apoptosis. wikipedia.orgembopress.org The core of this pathway involves a kinase cascade initiated by the MST1/2 kinases, which phosphorylate and activate the LATS1/2 kinases. nih.govmdpi.com Activated LATS1/2, in turn, phosphorylate the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and subsequent degradation. nih.govmdpi.com This sequestration of YAP/TAZ suppresses the transcription of genes that promote cell growth and survival. nih.govmdpi.com

Studies have indicated that wogonoside can influence the activity of the Hippo pathway. Research in endometrial cancer cells demonstrated that wogonoside treatment led to an increase in the phosphorylation level of Mammalian Ste20-like kinase 1 (MST1), a primary component of the Hippo pathway. nih.gov This phosphorylation signifies the activation of MST1 and the subsequent cascade of the Hippo pathway. nih.govmdpi.com The activation of the Hippo pathway by wogonoside was correlated with a reduction in cell proliferation and metastasis in these cancer cells. nih.gov This effect appears to be linked to wogonoside's ability to induce endoplasmic reticulum (ER) stress, suggesting a potential interplay between ER stress and Hippo signaling modulated by wogonoside. nih.gov

Endoplasmic Reticulum (ER) Stress Induction and Associated Pathways

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding, modification, and transport. Perturbations in ER function, caused by factors such as the accumulation of unfolded or misfolded proteins, lead to a state known as ER stress. researchgate.netfortunejournals.com Cells activate the unfolded protein response (UPR) to cope with ER stress, aiming to restore homeostasis. researchgate.netfortunejournals.com However, if ER stress is severe or prolonged, the UPR can switch from a pro-survival response to triggering apoptotic pathways. researchgate.netfortunejournals.com

Wogonoside has been identified as an inducer of ER stress in various cellular contexts, including human gastric cancer and endometrial cancer cells. nih.govnih.govmdpi.comfrontiersin.org The induction of ER stress by wogonoside is considered a significant mechanism contributing to its biological effects, particularly its ability to promote apoptosis in cancer cells. nih.govmdpi.comfrontiersin.org Elevated levels of key ER stress markers, such as CHOP, GRP78, and GRP94 proteins and mRNA, have been observed in gastric cancer cells following treatment with wogonoside. nih.govfrontiersin.org

IRE1α-TRAF2-ASK1 Pathway

Among the three main branches of the UPR (PERK, IRE1α, and ATF6), the IRE1α pathway plays a crucial role in mediating ER stress-induced apoptosis. researchgate.netfortunejournals.com Upon activation by ER stress, IRE1α undergoes autophosphorylation and oligomerization, enabling its interaction with adaptor proteins like TRAF2. nih.govfrontiersin.orgnih.gov TRAF2 then recruits ASK1, forming a complex known as the IRE1α-TRAF2-ASK1 complex. nih.govfrontiersin.orgnih.gov Formation of this complex leads to the activation of ASK1, a kinase that can subsequently activate downstream signaling cascades, including the JNK pathway, which are involved in initiating apoptosis. nih.govfrontiersin.orgnih.gov

Studies have demonstrated that wogonoside triggers apoptosis by specifically activating the IRE1α-TRAF2-ASK1 signaling pathway in the context of ER stress. nih.govmdpi.comfrontiersin.orgnih.gov Investigations in human gastric cancer cell lines, such as AGS and MKN-45, have shown that wogonoside treatment enhances the physical association between IRE1α, TRAF2, and ASK1 within the IRE1α-TRAF2-ASK1 complex. nih.govnih.gov This is accompanied by increased protein expression levels of IRE1α, TRAF2, phosphorylated-ASK1, and phosphorylated-JNK, indicating the activation of this proapoptotic signaling route. nih.govnih.gov Experimental evidence using small interfering RNA (siRNA) to silence IRE1α has further confirmed the importance of this pathway, as it suppressed the activity of the IRE1α-TRAF2-ASK1 complex and prevented wogonoside-induced apoptosis. nih.govmdpi.comnih.gov

The following table summarizes key findings regarding wogonoside's impact on the IRE1α-TRAF2-ASK1 pathway in gastric cancer cells:

| Protein/Complex | Effect of Wogonoside Treatment (50 µM, 48h) | Observation | Source |

| IRE1α protein expression | Increased | Upregulation observed in AGS and MKN-45 cells. | nih.govnih.gov |

| TRAF2 protein expression | Increased | Upregulation observed in AGS and MKN-45 cells. | nih.govnih.gov |

| p-ASK1 protein expression | Increased | Increased phosphorylation observed in AGS and MKN-45 cells. | nih.govnih.gov |

| p-JNK protein expression | Increased | Increased phosphorylation observed in AGS and MKN-45 cells. | nih.govnih.gov |

| IRE1α-TRAF2-ASK1 complex | Enhanced interaction | Increased physical interactions within the complex observed. | nih.govnih.gov |

| IRE1α silencing | Suppressed complex activity, prevented apoptosis | siRNA-mediated knockdown of IRE1α inhibited the pathway and cell death. | nih.govmdpi.comnih.gov |

Toll-like Receptor (TLR) Signaling Pathway Modulation

Toll-like receptors (TLRs) are a critical component of the innate immune system, recognizing conserved molecular patterns from pathogens and initiating inflammatory and immune responses. nih.govfrontiersin.orgthermofisher.com TLR signaling typically involves adaptor molecules that activate downstream transcription factors like NF-κB and IRFs, leading to the production of pro-inflammatory mediators. nih.govfrontiersin.orgthermofisher.com

Wogonoside has been reported to exert modulatory effects on Toll-like receptor signaling pathways. Specifically, research has indicated that wogonoside can inhibit angiogenesis induced by lipopolysaccharide (LPS), a potent activator of TLR4, through the modulation of TLR4 signal transduction. sigmaaldrich.com This finding suggests that wogonoside interferes with the signaling events downstream of TLR4 activation, impacting processes such as inflammation and the formation of new blood vessels. sigmaaldrich.com While the precise mechanisms by which wogonoside modulates TLR4 signaling require further detailed investigation, this highlights its potential to influence innate immune responses mediated by this receptor. sigmaaldrich.com

Iii. Preclinical Pharmacological Investigations of Wogonoside

In Vitro Studies of Wogonoside

In vitro studies have been conducted to evaluate the biological activities of wogonoside in various cancer cell lines. These studies have primarily focused on its anti-proliferative and cytotoxic effects, as well as the underlying mechanisms of action, particularly the induction of apoptosis and cell cycle arrest. spandidos-publications.comresearchgate.netspandidos-publications.comnih.govnih.govarchivesofmedicalscience.comresearchgate.netajol.infonih.govajol.infokarger.comnih.govnih.govnih.govnih.gov

Anti-Proliferative and Cytotoxic Effects on Cancer Cell Lines

Wogonoside has exhibited anti-proliferative and cytotoxic effects on a range of human cancer cell lines. These include human glioblastoma cells (U251MG, SHG44, A172, U87MG), human colon cancer cells (LOVO, GP5d, MDST8, HCA-46, HT115, LS174T, COLO 320DM), human osteosarcoma cells (SaOS-2), human bladder cancer cells (5637), human gastric cancer cells (AGS, MKN-45), acute myeloid leukemia (AML) cell lines (U937, HL-60), a hepatocellular carcinoma (HCC) cell line (Bel-7402), and prostate cancer cells (PC3). researchgate.netspandidos-publications.comspandidos-publications.comnih.govnih.govarchivesofmedicalscience.comresearchgate.netajol.infonih.govajol.infokarger.comnih.govnih.govspandidos-publications.comnih.gov

The inhibitory effects of wogonoside on cancer cell growth are often observed to be both dose- and time-dependent. spandidos-publications.comnih.govarchivesofmedicalscience.comajol.infonih.govajol.infokarger.com For instance, wogonoside showed significant anti-proliferative activity against bladder cancer 5637 cells with an IC50 value of 20.59 μM. ajol.infoajol.info Studies on various colon cancer cell lines reported IC50 values ranging from 71 to 382 µg/ml. archivesofmedicalscience.com

However, it is important to note that some studies have indicated that wogonoside did not show significant anti-proliferative effects on certain cancer cell lines, such as some colorectal, non-small cell lung cancer (NSCLC), and breast cancer cell lines (MCF-7, MDA-MB-231) at concentrations up to 200 µM. researchgate.netnih.govnih.gov In these cases, the deglycosylated form, wogonin (B1683318), often demonstrated significant anti-proliferative activity. researchgate.netnih.govnih.gov

Table 1: In Vitro Cytotoxicity of Wogonoside on Select Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | IC50 Value | Source |

| 5637 | Bladder Cancer | 20.59 μM | ajol.infoajol.info |

| LS174T | Colon Cancer | 71 µg/ml | archivesofmedicalscience.com |

| GP5d | Colon Cancer | 105 µg/ml | archivesofmedicalscience.com |

| HCA-46 | Colon Cancer | 173 µg/ml | archivesofmedicalscience.com |

| COLO 320DM | Colon Cancer | 183 µg/ml | archivesofmedicalscience.com |

| MDST8 | Colon Cancer | 198 µg/ml | archivesofmedicalscience.com |

| HT115 | Colon Cancer | 382 µg/ml | archivesofmedicalscience.com |

| U251MG | Glioblastoma | See Source | spandidos-publications.com |

| SHG44 | Glioblastoma | See Source | spandidos-publications.com |

| A172 | Glioblastoma | See Source | spandidos-publications.com |

| U87MG | Glioblastoma | See Source | spandidos-publications.com |

| SaOS-2 | Osteosarcoma | See Source | nih.govnih.gov |

| AGS | Gastric Cancer | See Source | spandidos-publications.comnih.gov |

| MKN-45 | Gastric Cancer | See Source | spandidos-publications.comnih.gov |

| U937 | AML | See Source | nih.gov |

| HL-60 | AML | See Source | nih.gov |

| Bel-7402 | HCC | See Source | nih.gov |

| PC3 | Prostate Cancer | See Source | karger.com |

Mechanisms of Apoptosis Induction

A key mechanism by which wogonoside exerts its cytotoxic effects is through the induction of apoptosis, or programmed cell death, in cancer cells. spandidos-publications.comspandidos-publications.comnih.govnih.govresearchgate.netajol.infonih.govajol.infokarger.comnih.govspandidos-publications.comnih.gov This process involves a cascade of molecular events.

Multiple studies highlight the involvement of the mitochondrial pathway in wogonoside-induced apoptosis. researchgate.netspandidos-publications.comspandidos-publications.comnih.govnih.govresearchgate.netajol.infonih.govajol.info Wogonoside treatment can lead to a loss of mitochondrial membrane potential. nih.govnih.gov A critical step in this pathway is the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.govspandidos-publications.com This release is considered an initiator for the subsequent activation of caspase cascades. spandidos-publications.com

Wogonoside has been shown to increase the expression levels and/or activate caspase-3 and caspase-9 in various cancer cell lines. spandidos-publications.comnih.govresearchgate.netajol.infoajol.infonih.govnih.govspandidos-publications.comnih.govresearchgate.netebm-journal.orgscholarsportal.infosemanticscholar.org Caspase-9 is often activated first and, in turn, activates the executioner caspase-3 through proteolytic cleavage, ultimately triggering apoptotic cell death. spandidos-publications.com

Modulation of proteins belonging to the Bcl-2 family is a significant aspect of wogonoside-induced apoptosis. spandidos-publications.comnih.govnih.govresearchgate.netajol.infonih.govajol.infonih.govspandidos-publications.comnih.govresearchgate.netmdpi.comescholarship.org Wogonoside treatment typically results in a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.govnih.govajol.infonih.govspandidos-publications.comnih.govresearchgate.netmdpi.com This shift in the balance between these proteins leads to an increased Bax/Bcl-2 ratio, which favors apoptosis. spandidos-publications.comnih.govnih.govajol.infonih.govnih.govspandidos-publications.comnih.govresearchgate.net Bax promotes the release of cytochrome c from the mitochondria, while Bcl-2 acts to prevent this release by binding to and inhibiting Bax and Bak. spandidos-publications.com

Caspase Activation (Caspase-3, Caspase-9)

Cell Cycle Arrest Mechanisms (e.g., G1, G2/M Phase)

In addition to inducing apoptosis, wogonoside has been reported to induce cell cycle arrest in cancer cells, preventing their uncontrolled proliferation. nih.govresearchgate.netnih.govkarger.comnih.govnih.govnih.gov The specific phase of arrest can vary depending on the cancer cell type.

Studies have shown that wogonoside can induce G2/M phase arrest in osteosarcoma and HCC cell lines. nih.govnih.govnih.gov In acute myeloid leukemia (AML) cells, wogonoside efficiently inhibited proliferation through the induction of G1 phase arrest. nih.gov Prostate cancer cells treated with wogonoside showed an increase in the proportion of cells in the S phase, indicating S phase arrest. karger.com

The mechanisms underlying wogonoside-induced cell cycle arrest involve the modulation of cell cycle-related proteins. nih.govnih.gov In AML cells, wogonoside significantly increased the transcription of phospholipid scramblase 1 (PLSCR1), which influenced the expression of cell cycle- and differentiation-related genes, including the upregulation of p21waf1/cip1 and downregulation of the oncogenic protein c-Myc. nih.gov Wogonoside also promoted the nuclear translocation of PLSCR1, facilitating its binding to the IP3R1 promoter and increasing IP3R1 expression. nih.gov Inhibition of PLSCR1 partially blocked wogonoside-induced cell cycle arrest and differentiation. nih.gov

Inhibition of Cell Migration and Invasion

Research indicates that wogonoside can inhibit the migration and invasion of cancer cells in vitro. Studies on breast cancer cell lines, such as TNF-α-induced MDA-MB-231, MDA-MB-435, and BT-474 cells, demonstrated that wogonoside treatment suppressed both invasive and migratory capabilities. nih.gov Mechanistically, this effect has been linked to the inactivation of NF-κB signaling, potentially through the reduction of TRAF2/4 protein expression, which subsequently inhibits Twist1 expression. nih.gov Downregulation of metastasis-associated proteins like MMP-9, MMP-2, vimentin, and CD44v6 in these cells following wogonoside treatment further supports its inhibitory effect on the metastatic process. nih.gov

Modulation of Autophagy

Wogonoside has been shown to modulate autophagy in cellular contexts. In breast cancer cells, wogonoside has been reported to induce autophagy. medchemexpress.com This induction is suggested to occur through the regulation of the MAPK-mTOR signaling pathway. medchemexpress.com Specifically, wogonoside treatment increased the expression of key autophagy markers, LC3-II and Beclin-1, while inhibiting the phosphorylation levels of mTOR and p70S6K. medchemexpress.com

Anti-Inflammatory Activities in Cellular Models

Wogonoside exhibits significant anti-inflammatory effects in various cellular models, primarily by influencing the production of pro-inflammatory mediators and cytokines.

Suppression of Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6)

Multiple studies have demonstrated that wogonoside can suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), in stimulated cells. In lipopolysaccharide (LPS)-induced RAW264.7 macrophages, wogonoside dose-dependently inhibited the release of TNF-α and IL-6. nih.gov Similar inhibitory effects on TNF-α and IL-6 production were observed in IL-1β-induced mouse chondrocytes. nih.gov Wogonoside has been shown to inhibit the mRNA expression of TNF-α and IL-6, suggesting an effect at the transcriptional level, in addition to reducing protein levels at higher concentrations. nih.gov This suppression of pro-inflammatory cytokines is considered a key mechanism underlying the anti-inflammatory properties of wogonoside. nih.govnih.gov

Inhibition of Inflammatory Mediators (NO, PGE2)

Wogonoside also effectively inhibits the production of inflammatory mediators such as Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) in cellular models of inflammation. In LPS-induced RAW264.7 cells, wogonoside treatment resulted in a dose-dependent decrease in the production of both NO and PGE2. nih.gov This inhibition is associated with the suppression of the gene and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for synthesizing NO and PGE2, respectively. nih.govnih.gov Similar findings were reported in IL-1β-induced mouse chondrocytes, where wogonoside inhibited the over-production of PGE2 and NO and the upregulation of COX-2 and iNOS. nih.gov

Here is a summary of the effects of Wogonoside on inflammatory mediators and cytokines in LPS-induced RAW264.7 cells:

| Inflammatory Mediator/Cytokine | Effect of Wogonoside Treatment |

| NO | Decreased production |

| PGE2 | Decreased production |

| TNF-α | Inhibited release |

| IL-6 | Inhibited release |

*Based on data from Ref. nih.gov.

Neuroprotective Effects in Neuronal Cell Models

Preclinical studies have explored the potential neuroprotective effects of wogonoside, particularly in the context of neuronal damage.

Protection Against Oxidative Stress-Induced Neuronal Damage

Wogonoside has demonstrated protective effects against oxidative stress-induced damage in neuronal cell models. Oxidative stress is a significant factor in the progression of neurodegenerative diseases, contributing to neuronal cell death. nih.govnih.gov Studies investigating the effects of related compounds from Scutellaria baicalensis, such as wogonin, have shown neuroprotective activity against neuronal damage induced by oxidative stress. nepjol.info While direct studies specifically on wogonoside's protection against oxidative stress-induced neuronal damage in isolation were not extensively detailed in the provided context, the known antioxidant properties of related flavonoids and the observed neuroprotective effects of Scutellaria baicalensis extracts containing wogonoside suggest a potential role. nepjol.info Further research specifically focusing on wogonoside's mechanisms in mitigating oxidative stress in neuronal cells would provide more definitive insights.

Antioxidant Activities in Cellular and Biochemical Systems

Wogonoside and its aglycone, wogonin, have demonstrated significant antioxidant properties in various in vitro and biochemical systems. rsdjournal.orgresearchgate.netekb.egmdpi.com Flavonoids, in general, are known for their ability to scavenge free radicals and reduce oxidative stress, which contributes to preventing cellular damage. mdpi.comnih.gov Studies have shown that wogonin exhibits potent antioxidative activity and free-radical scavenging capabilities. clinmedjournals.org Specifically, wogonin has been reported to inhibit nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-induced lipid peroxidation in rat brain cortex mitochondria and reduce lipid peroxidation in rat brain tissues. ekb.eg The antioxidant effects of wogonin, including its radical scavenging activity, may contribute to its neuroprotective effects. clinmedjournals.org The free radical scavenging activity of phenolic compounds is linked to the number and structure of phenolic hydrogen atoms in their molecules. clinmedjournals.org Wogonin has also shown a role in protecting linoleic acid against oxidation in a hydroxyl radical-induced peroxidation assay. clinmedjournals.org

In Vivo Studies of Wogonoside

In vivo studies using animal models are crucial for investigating the pharmacological effects of compounds like wogonoside. clinmedjournals.org Wogonoside has been evaluated in various animal models to assess its therapeutic potential in different disease contexts. researchgate.netmdpi.comnih.govnih.govsciengine.comajol.inforesearchgate.netresearchgate.net

Anti-Tumor Efficacy in Xenograft Models

Wogonoside has demonstrated anti-tumor efficacy in various xenograft mouse models, which involve implanting human cancer cells into immunocompromised mice. nih.govnih.govsciengine.comajol.infonih.gov

In a nude mouse model bearing transplanted MDA-MB-231 triple-negative breast cancer cells, wogonoside (80 mg/kg) reduced resected tumor weight to 55.47% compared to the untreated group. nih.gov Wogonoside also significantly suppressed the growth of MDA-MB-231 cell xenografts, suggesting it restrains the growth of transplanted tumors. nih.gov The anti-angiogenic effects of wogonoside, potentially resulting from reduced VEGF secretion, were indicated in these models. nih.gov

Studies in human prostate cancer PC3 cell xenograft models showed that wogonoside inhibited tumor growth in vivo. karger.com The weight and volume of xenograft tumors in the wogonoside-treated group grew significantly slower compared to the control group. karger.com This inhibitory effect was observed with gavaging wogonoside extract. karger.com

Wogonoside also showed growth-suppressive effects against T acute lymphoblastic leukemia (T-ALL) in a xenograft mouse model. nih.govresearchgate.net In vivo studies demonstrated that wogonoside retarded tumor growth and suppressed STAT3 phosphorylation in Jurkat xenografts. nih.gov

In endometrial cancer, wogonoside (80 mg/kg body weight) significantly inhibited tumor growth in nude mice bearing Ishikawa cells. sciengine.com Both wogonoside and tunicamycin (B1663573) treatment groups showed significantly reduced tumor size and weight compared to the control group. sciengine.com

Wogonoside exhibited anti-tumor potential against bladder cancer in nude mice bearing human bladder cancer 5637 cells. ajol.info Wogonoside at 30 mg/kg significantly suppressed tumor growth within a 15-day observation period (p < 0.01). ajol.info

Wogonoside has also been shown to inhibit tumor formation in xenograft models of cutaneous squamous cell carcinoma, attenuating proliferation, invasion, and cancer stem-like cell properties. researchgate.net

Here is a summary of anti-tumor efficacy data in xenograft models:

| Cancer Type | Cell Line/Model | Wogonoside Dose (mg/kg) | Observed Effect | Citation |

| Triple-Negative Breast Cancer | MDA-MB-231 xenograft | 80 | Reduced tumor weight (55.47% of control), suppressed tumor growth | nih.gov |

| Prostate Cancer | PC3 xenograft | Not specified (extract) | Inhibited tumor growth, slower tumor volume increase | karger.com |

| T Acute Lymphoblastic Leukemia | Jurkat xenograft | Not specified | Retarded tumor growth, suppressed STAT3 phosphorylation | nih.govresearchgate.net |

| Endometrial Cancer | Ishikawa cell xenograft | 80 | Significantly inhibited tumor growth, reduced size and weight | sciengine.com |

| Bladder Cancer | Bladder cancer 5637 xenograft | 30 (ip) | Significantly suppressed tumor growth (p < 0.01) | ajol.info |

| Cutaneous Squamous Cell Carcinoma | SCL-1 xenograft | 80 | Significantly inhibited tumor formation | researchgate.net |

Anti-Inflammatory Effects in Animal Models

Wogonoside has demonstrated anti-inflammatory effects in various animal models. clinmedjournals.orgthegoodscentscompany.comamegroups.org It is known for its anti-inflammatory properties.

In a mouse model of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), wogonoside (25 and 50 mg/kg) decreased colonic pathological damage and the activity of myeloperoxidase and inducible nitric oxide synthase (iNOS), and inhibited NF-κB and NLRP3 inflammasome activation in the colon. caymanchem.com

Studies have shown that wogonoside can reduce the expression of inflammatory factors such as TNF-α, IL-6, and IL-1 and improve the symptoms of osteoarthritis in mice. tandfonline.com In a mouse osteoarthritis model, oral administration of wogonoside reduced synovitis. nih.gov The potential mechanism involved is the reversal of inflammation-related destruction via inhibiting NF-κB/HIF-2α activation through the PI3K/AKT pathway. nih.gov

Wogonoside has also been reported to attenuate inflammatory injury in a mouse model of acute lung injury. researchgate.net It alleviates LPS-induced ALI by blocking the release of inflammatory cytokines. nih.gov

Neuroprotective Efficacy in Animal Models of Neurological Disorders

Wogonoside and its aglycone wogonin have shown neuroprotective effects in preclinical studies, including in animal models. rsdjournal.orgresearchgate.netthegoodscentscompany.comscispace.comuni-tuebingen.deresearchgate.net Wogonin has been reported to inhibit the inflammatory activation of microglia in the brain, which can lead to neuronal death, as well as the production of tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and nitric oxide by reducing lipopolysaccharides. researchgate.net The antioxidant effects of wogonin may contribute to its neuroprotective actions. clinmedjournals.org

While some sources primarily discuss the neuroprotective effects of wogonin, wogonoside, as a major metabolite, is also implicated in these activities. researchgate.net Studies on the pharmacokinetics of wogonin and wogonoside in rats have examined their brain uptake. thegoodscentscompany.comrsc.org

Impact on Organ-Specific Pathologies

Preclinical studies have investigated the impact of wogonoside on various organ-specific pathologies, including liver damage. researchgate.netthegoodscentscompany.comcaymanchem.comscispace.com

Liver Protection

Wogonoside has demonstrated protective effects against liver injury in animal models. thegoodscentscompany.comtandfonline.comscispace.com

In mice with nonalcoholic fatty liver disease (NAFLD) induced by a high-fat diet, wogonoside showed a protective effect. tandfonline.comresearchgate.netnih.gov Wogonoside could reduce the content of serum HDL, LDL, and TG in NAFLD mice and increase the content of HDL, further confirming its protective effect against liver injury. nih.gov The results suggest that wogonoside can protect NAFLD mice from liver injury by regulating the NF-κB pathway to inhibit inflammation. tandfonline.comnih.gov Additionally, regulating the Nrf2/HO-1 pathway and inhibiting oxidative stress may be another mechanism for its protective effect against liver injury in NAFLD mice. tandfonline.comresearchgate.netnih.gov Wogonoside significantly increased the expression of Nrf2 and HO-1 in the liver tissue of treated mice compared to the NAFLD group. nih.gov

Wogonoside has also shown antifibrotic effects in an experimental regression model of hepatic fibrosis. tandfonline.com A study using a CCl4-induced mouse liver fibrosis model reported that wogonoside effectively decreased the levels of fibrotic markers α-smooth muscle actin (α-SMA) and α1(I)collagen (COL1α1). researchgate.net Wogonoside activated ferroptosis in hepatic stellate cells by decreasing the levels of solute carrier family 7 member 11 (SLC7A11), GPX4, and GSH, while reducing the levels of α-SMA and COL1A1 and alleviating liver fibrosis. researchgate.net

Here is a summary of liver protection data in animal models:

| Liver Pathology Model | Animal Model | Wogonoside Treatment | Observed Effects | Citation |

| Nonalcoholic Fatty Liver Disease | High-fat diet-induced mice | Various doses (low, medium, high) | Reduced serum LDL, TG, increased HDL; improved liver mass, index, AST/ALT activities; reduced lipid droplets and inflammatory cells in liver tissue | tandfonline.comresearchgate.netnih.gov |

| Hepatic Fibrosis | CCl4-induced mice | Not specified | Decreased levels of fibrotic markers α-SMA and COL1α1; activated ferroptosis in hepatic stellate cells | researchgate.nettandfonline.com |

Atherosclerosis Alleviation

Preclinical studies suggest that wogonoside holds potential in the alleviation of atherosclerosis. Research using ApoE -/- mice fed a high-fat diet demonstrated that wogonoside treatment improved hyperlipidemia and reduced aortic injury. qascf.com This beneficial effect was associated with the upregulation of Sirtuin 1 (SIRT1) expression. qascf.com Wogonoside was found to ameliorate lipid metabolism disorders, inflammation, and oxidative stress induced by the high-fat diet in these mice. qascf.com

Further insights into the mechanisms underlying the effects of Scutellaria baicalensis flavonoids, including wogonin (the aglycone of wogonoside), in atherosclerosis have been reported. Wogonin has been shown to inhibit the activation of NF-κB and MAPK pathways, which are key regulators of inflammatory responses involved in the pathogenesis of atherosclerosis. mdpi.com By suppressing these pathways, wogonin can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6, known mediators of inflammation in atherosclerotic lesions. mdpi.com Recent research has also utilized network pharmacology, molecular docking, and experimental validation to investigate the mechanisms of wogonoside in the treatment of atherosclerosis. mdpi.comnih.gov

Osteoarthritis Amelioration

Wogonoside has shown promise in preclinical models for the amelioration of osteoarthritis (OA), a degenerative joint disease characterized by cartilage breakdown and inflammation. mdpi.comdntb.gov.uafrontiersin.org Studies using IL-1β-treated mouse chondrocytes, a common in vitro model for OA, have shown that wogonoside inhibits oxidative stress and inflammatory activities. mdpi.comunipa.it This is indicated by a reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). unipa.it Wogonoside also inhibits hypertrophic conversion in these chondrocytes, evidenced by reduced expression of type X collagen (Col-X), runt-related transcription factor 2 (RUNX-2), and vascular endothelial growth factor A (VEGFA). unipa.it

Furthermore, wogonoside treatment has been shown to increase the expression of extracellular matrix (ECM) components crucial for cartilage integrity, such as SRY-Box Transcription Factor 9 (SOX-9), type II collagen (Col-II), and aggrecan (ACAN). mdpi.comunipa.it In vivo experiments have corroborated these findings, demonstrating that wogonoside administration can reverse partial cartilage erosions and significant proteoglycan loss in murine models of osteoarthritis. mdpi.comunipa.it The aglycone wogonin has also demonstrated chondroprotective potential by suppressing inflammatory mediators, including IL-6, COX-2, prostaglandin E2 (PGE2), iNOS, and nitric oxide (NO), as well as inhibiting the expression, production, and activities of matrix-degrading proteases such as MMP-13, MMP-3, MMP-9, and ADAMTS-4 in OA chondrocytes. taylorandfrancis.com

Synergistic Effects of Wogonoside with Other Therapeutic Agents

Preclinical research has explored the potential of wogonoside and its aglycone wogonin to act synergistically with other therapeutic agents, particularly in the context of cancer treatment. nih.govfrontiersin.orgwikipedia.orgclinmedjournals.org

Combination Therapies in Cancer Research

Wogonin has been shown to synergistically enhance the effects of various anticancer agents. It can sensitize cancer cells to TNF-induced apoptosis by inhibiting catalase activity. clinmedjournals.orgfrontiersin.org Additionally, wogonin has been found to enhance the antitumor activity of TNF-related apoptosis-inducing ligand (TRAIL) in vivo. clinmedjournals.orgfrontiersin.org Co-treatment with wogonin and TRAIL resulted in a marked reduction in the expression levels of antiapoptotic proteins, including cFLIPL, X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis protein 1 and 2 (cIAP-1 and cIAP-2), in xenograft models of non-small-cell lung cancer. clinmedjournals.org

Further studies have indicated that wogonin enhances ABT-263-induced apoptosis in various cancer cell lines and promotes tumor regression in a human T-cell leukemia xenograft mouse model when used in combination with ABT-263. clinmedjournals.org Wogonin has also demonstrated synergistic effects with low-dose oxaliplatin, inducing apoptosis in gastric cancer cells and potentiating its tumor inhibitory effect in a zebrafish model. mdpi.com These findings suggest that combining wogonoside or wogonin with conventional chemotherapeutic drugs or targeted therapies could be a promising strategy to enhance treatment efficacy. Phytochemicals, including flavonoids like wogonoside, are generally recognized for their potential to enhance anticancer activity when used in combination therapies. nih.gov

Modulation of Drug Resistance

Drug resistance remains a significant challenge in cancer therapy. researchgate.net Preclinical evidence suggests that wogonoside and wogonin may play a role in overcoming or modulating drug resistance in various cancer types. Wogonoside has been reported to have the ability to reverse drug resistance. nih.gov Similarly, its aglycone, wogonin, has been shown to enhance chemotherapy and reverse drug resistance. researchgate.net The potential of wogonoside to enhance the chemosensitivity of tumor cells and help avoid drug resistance has been highlighted in research. amegroups.org

In the context of pancreatic cancer, where drug resistance, including to agents like gemcitabine (B846), contributes to poor prognosis, studies have investigated the effects of wogonoside on relevant pathways. frontiersin.org Research has shown that wogonoside can inactivate the TRAF6/NF-κB/p65 pathway, which was found to be upregulated in pancreatic cancer tissues and related to poor prognosis and gemcitabine resistance. frontiersin.org This suggests a potential mechanism by which wogonoside could help overcome resistance in this challenging cancer type. The exploration of natural products like wogonoside is considered important for developing alternative therapeutic approaches to address drug resistance in aggressive cancers such as osteosarcoma. researchgate.net

Iv. Pharmacokinetic and Metabolic Studies of Wogonoside

Absorption and Bioavailability of Wogonoside

The absorption and bioavailability of wogonoside have been investigated through various studies. Following oral administration, wogonoside can be absorbed into the plasma. Some studies indicate that wogonoside can exhibit high plasma concentration and bioavailability after oral administration clinmedjournals.org. However, the oral bioavailability of flavonoids, including wogonoside, can be limited by factors such as poor membrane permeability, significant efflux, and efficient intestinal metabolism by conjugation nih.govspandidos-publications.com. The local recycling of wogonoside has been reported to occur in the upper small intestine nih.gov.

Comparison with Wogonin (B1683318) Bioavailability

A notable aspect of wogonoside pharmacokinetics is its relationship with its aglycone, wogonin. While wogonin itself has been shown to have low oral bioavailability, often attributed to its low water solubility, wogonoside, the glycosylated form, appears to have higher plasma concentrations and bioavailability after oral administration clinmedjournals.orgmdpi.com. Studies comparing the bioavailability of wogonin and wogonoside have indicated that wogonoside/wogonin bioavailability can be about two times higher compared to baicalin (B1667713)/baicalein (B1667712) from traditional decoctions or commercial preparations of Scutellariae Radix lawdata.com.twjfda-online.com. The higher lipophilicity of wogonin might contribute to this difference lawdata.com.tw.

Strategies for Enhancing Bioavailability

Given the limitations in the oral bioavailability of flavonoids like wogonoside, strategies to enhance their absorption and systemic exposure are being explored. While the provided search results primarily discuss strategies for enhancing the bioavailability of wogonin, the principles can be relevant to wogonoside or its aglycone metabolite. These strategies often focus on improving solubility and drug delivery. Examples include the use of formulations such as magnetic nanoparticles, liposomes, and cyclodextrin (B1172386) complexes, which have shown potential in improving the solubility and delivery of poorly soluble compounds clinmedjournals.org. Solid dispersion technology has also been explored as a strategy to improve the solubility and, consequently, the bioavailability of wogonin researchgate.net. The formation of complexes, such as the wogonoside-berberine complex, has also been suggested to play a significant role in enhancing the bioavailability of flavonoids and other active constituents spandidos-publications.com.

Distribution and Tissue Accumulation

Studies investigating the tissue distribution of flavonoids after oral administration of Radix Scutellariae have shown that wogonoside, along with baicalin, baicalein, and wogonin, can be detected in various tissues academicjournals.org. The liver, stomach, large intestine, and small intestine were identified as main distribution tissues for these flavones academicjournals.org. Wogonoside could be detected in investigated tissues relatively quickly after oral administration academicjournals.org.

Blood-Brain Barrier Permeability

Research into the tissue distribution of wogonin and its conjugates, including wogonoside, has provided insights into their ability to cross the blood-brain barrier (BBB). Studies in rats have indicated that neither wogonin nor its glucuronides/sulfates were detected in the brain after oral administration of Scutellaria baicalensis decoction thieme-connect.com. This suggests that wogonoside and its primary metabolites may have limited permeability across the blood-brain barrier thieme-connect.com.

Metabolism and Biotransformation

Wogonoside undergoes significant metabolism and biotransformation in the body, particularly through deglycosylation.

Deglycosylation to Wogonin